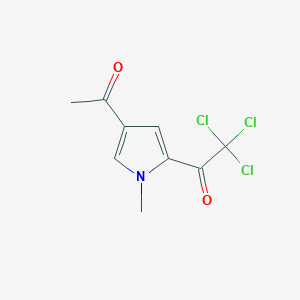

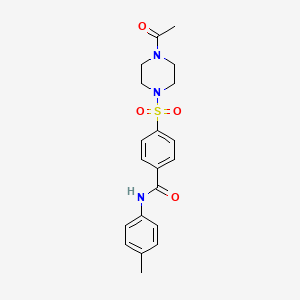

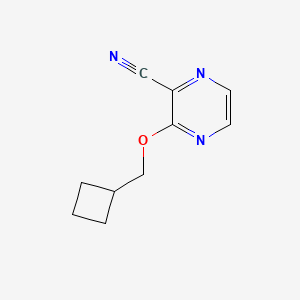

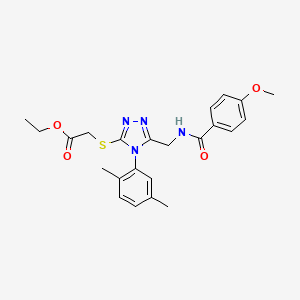

![molecular formula C19H20N4O6S B2914967 N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 428835-27-2](/img/structure/B2914967.png)

N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatility in drug design. The compound also contains a nitrobenzoyl group, which could potentially contribute to its reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperazine ring could adopt a chair conformation, and the sulfonyl, phenyl, and nitrobenzoyl groups would add to the overall complexity of the molecule .Chemical Reactions Analysis

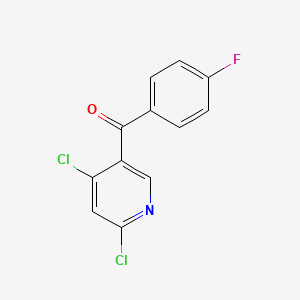

The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution. The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and nitro groups could increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Antibacterial Activities

The synthesis of novel piperazine derivatives, including compounds structurally related to N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, has been reported with a focus on their antibacterial activities. These compounds have shown promising antibacterial properties against various pathogens, indicating their potential as therapeutic agents in treating bacterial infections (Wu Qi, 2014).

Antimalarial and Antiviral Applications

Research on N-substituted piperazine derivatives has also explored their antimalarial activities. Computational calculations and molecular docking studies have been conducted to evaluate their effectiveness against malaria, with some compounds showing promising results. Additionally, their potential utility in combating COVID-19 has been investigated, highlighting the versatility of these compounds in addressing different viral diseases (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

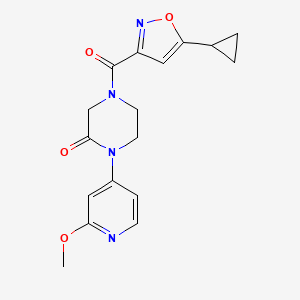

Anti-tumor and Anticancer Activities

The anti-tumor activities of novel isoxazole compounds derived from piperazine structures have been examined, with some derivatives exhibiting significant anti-tumor effects. This research suggests the potential of these compounds in developing new anticancer therapies (Qi Hao-fei, 2011).

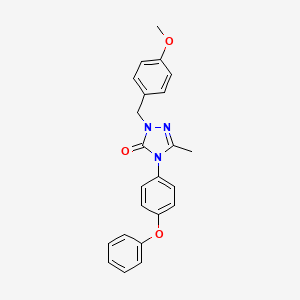

Antihistaminic Activity

Benzimidazole derivatives, related to N-substituted piperazine compounds, have been synthesized and screened for their antihistaminic potential. These studies are part of ongoing efforts to find novel therapeutic agents for allergic diseases, indicating the broad pharmacological applications of these compounds (R. Gadhave, V. Vichare, & S. V. Joshi, 2012).

Bioactive Metabolites from Marine Actinobacteria

Marine actinobacteria have been found to produce bioactive metabolites, including compounds with structures similar to N-substituted piperazines. These metabolites have shown cytotoxic activities, demonstrating the potential of natural sources in the discovery of new bioactive compounds (M. P. Sobolevskaya et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with protein-protein interfaces, such as the s100a2–p53 interaction .

Mode of Action

It’s known that piperazine derivatives can exhibit diverse biological activities, which can be attributed to their ability to interact with various biological targets . For instance, some piperazine derivatives have been found to inhibit protein-protein interactions, such as the S100A2–p53 interaction .

Biochemical Pathways

The inhibition of protein-protein interactions can have broad effects on cellular signaling pathways, potentially influencing cell growth, differentiation, and apoptosis .

Result of Action

The inhibition of protein-protein interactions can potentially disrupt cellular processes, leading to changes in cell behavior .

Action Environment

The action of N-(4-((4-(3-nitrobenzoyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, like any other compound, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O6S/c1-14(24)20-16-5-7-18(8-6-16)30(28,29)22-11-9-21(10-12-22)19(25)15-3-2-4-17(13-15)23(26)27/h2-8,13H,9-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSXGAUJHXJNOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)